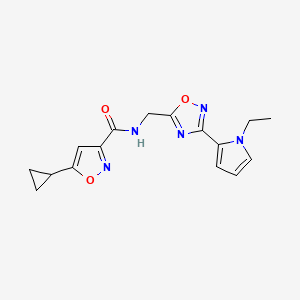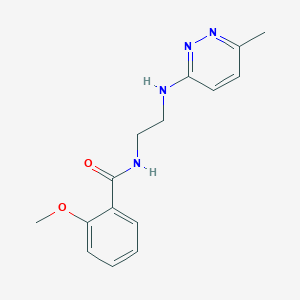
2-(4-(4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the compound and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents and conditions that cause the compound to react, the mechanism of the reaction, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial Applications
Research has shown that derivatives of the mentioned compound exhibit promising antimicrobial activities. For instance, compounds synthesized from similar structures have been evaluated for their effectiveness against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans. These compounds demonstrated moderate antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Sah et al., 2014).
Anti-inflammatory and Antioxidant Properties
Further research into the derivatives of this compound has also explored their anti-inflammatory and antioxidant capabilities. The structural modification and synthesis of new derivatives aim to enhance these properties, making them valuable in the development of treatments for conditions associated with inflammation and oxidative stress.
Synthesis and Characterization
The compound serves as a precursor for the synthesis of a variety of derivatives with potential biological activities. Studies involve detailed synthesis procedures, characterization, and evaluation of biological activities. This includes exploring the structural aspects of the synthesized compounds through spectroscopic methods and assessing their potential as therapeutic agents.
Enzyme Inhibition
Some derivatives synthesized from this compound have been evaluated for their enzyme inhibition properties, targeting enzymes like lipases and α-glucosidases. These studies provide insights into the potential therapeutic applications of these derivatives in treating conditions like obesity and diabetes by inhibiting specific metabolic enzymes (Bekircan et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N4O3/c19-10-3-1-9(2-4-10)15-16(25-26-17(15)18(20,21)22)12-6-5-11(7-13(12)27)29-8-14(28)24-23/h1-7,27H,8,23H2,(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJMISRIGIUERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2C3=C(C=C(C=C3)OCC(=O)NN)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
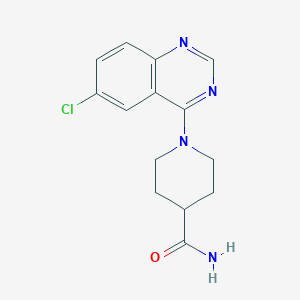
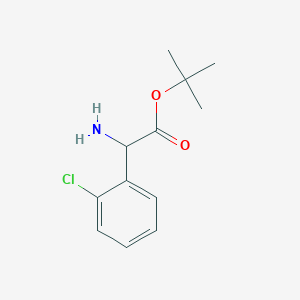
![5-bromo-2-chloro-N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2562671.png)
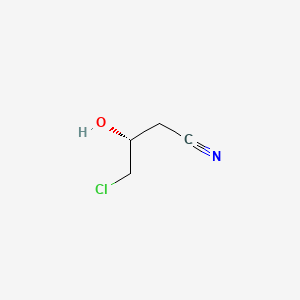
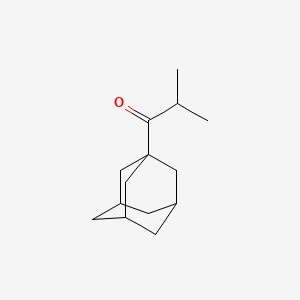
![9-(3-chlorophenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2562678.png)
![Tert-butyl (3aR,6aS)-5-[[(3aR,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2562679.png)

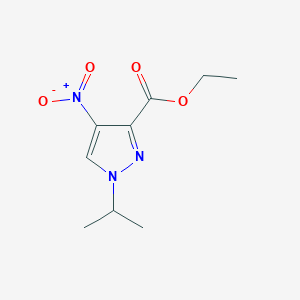
![N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2562685.png)
![2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2562686.png)
![4-[1-Phenyl-3-(trifluoromethyl)pyrazol-5-yl]phenylamine](/img/structure/B2562688.png)
